1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl-
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Overview
Description
1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- is a complex organic compound with a unique structure that includes multiple nitrile groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitrile groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines .
Scientific Research Applications
1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but with an oxo group instead of multiple nitrile groups.
1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-: Similar indene core but different substituents.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Another similar compound with different methyl group positions.
Uniqueness
1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- is unique due to its multiple nitrile groups and specific methyl group positioning. This unique structure gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
33061-13-1 |
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Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
7-methyl-3a,6-dihydro-1H-indene-4,4,5,5-tetracarbonitrile |
InChI |
InChI=1S/C14H10N4/c1-10-5-13(6-15,7-16)14(8-17,9-18)12-4-2-3-11(10)12/h2,4,12H,3,5H2,1H3 |
InChI Key |
YUBSXXURZGGQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC=CC2C(C(C1)(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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